molecular formula C13H8FN3O2 B2846378 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid CAS No. 1368316-60-2

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid

Cat. No.: B2846378
CAS No.: 1368316-60-2
M. Wt: 257.224
InChI Key: IUOQCNAEDDOSEI-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is a chemical compound belonging to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid typically involves multiple steps, starting with the reaction of appropriate precursors. One common method involves the cyclization of a suitable precursor containing the fluorophenyl group with a triazole ring[_{{{CITATION{{{_1{Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo1,5-a .... The reaction conditions often require the use of strong bases or acids, and the process may be carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and the specific reaction conditions required. Catalysts may be employed to enhance the reaction rate and yield, and the process may be optimized to minimize by-products and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are often performed in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further purified and characterized using techniques such as chromatography and spectroscopy.

Scientific Research Applications

Chemistry: In the field of chemistry, 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: This compound has shown potential biological activities, including anti-inflammatory and antimicrobial properties. It can be used in the development of new drugs and therapeutic agents targeting various diseases.

Medicine: In medicinal chemistry, this compound is being investigated for its potential use in treating conditions such as cancer, inflammation, and infections. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties and reactivity make it suitable for various applications in material science and manufacturing.

Comparison with Similar Compounds

  • 3-(2-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

  • 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine

Uniqueness: 2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a unique candidate for various applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-10-4-2-1-3-9(10)12-15-11-6-5-8(13(18)19)7-17(11)16-12/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUOQCNAEDDOSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=C(C=CC3=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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